4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Physicochemical Property Profiling Lipophilicity Drug Discovery Building Blocks

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine (CAS 17386-09-3) is a heterocyclic building block composed of a 2-aminothiazole core substituted at the 4-position with a pyrrolidin-1-ylmethyl group. The compound is catalogued by major screening-compound and building-block suppliers (e.g., Enamine EN300-10191) at purities of 95–97%.

Molecular Formula C8H13N3S
Molecular Weight 183.28 g/mol
CAS No. 17386-09-3
Cat. No. B101490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine
CAS17386-09-3
Molecular FormulaC8H13N3S
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CSC(=N2)N
InChIInChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10)
InChIKeyUYCNPLJANDOZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine (CAS 17386-09-3): Chemical Identity, Computed Physicochemical Profile, and Sourcing Baseline


4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine (CAS 17386-09-3) is a heterocyclic building block composed of a 2-aminothiazole core substituted at the 4-position with a pyrrolidin-1-ylmethyl group . The compound is catalogued by major screening-compound and building-block suppliers (e.g., Enamine EN300-10191) at purities of 95–97% . Computed physicochemical properties include a molecular weight of 183.28 g/mol, a calculated XLogP3-AA of 1.0, one hydrogen-bond donor, four hydrogen-bond acceptors, and two rotatable bonds . The compound is classified as harmful if swallowed (H302) or upon skin contact (H312) .

Why 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine Cannot Be Simply Swapped with Its Ring-Homolog or Heteroatom Analogs


The pyrrolidine ring in this compound imparts a unique combination of steric and electronic features—a saturated five-membered cyclic amine with a pKa of ~10.8 (conjugate acid)—that distinguishes it from its six-membered piperidine and morpholine ring homologs (CAS 17386-10-6 and 3008-61-5, respectively). These differences translate into distinct computed lipophilicities (XLogP3-AA of 1.0 for the target vs. 1.3 for the piperidine analog) and altered molecular volumes, parameters known to influence passive permeability, solubility, and off-rate kinetics in biological screening cascades . In medicinal-chemistry campaigns where the pyrrolidine nitrogen serves as a critical hydrogen-bond acceptor or is later quaternized to fine-tune target engagement, substitution with piperidine introduces a ring-CH₂ increment that can disrupt the geometry and interaction energy of the basic amine within a binding pocket, rendering SAR interpretation unreliable .

Quantitative Differentiation Evidence for 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine: Head-to-Head Physicochemical and Sourcing Benchmarks


Lower Computed Lipophilicity Versus the Piperidine Homolog as a Predictor of Improved Early ADME Profile

The computed partition coefficient (XLogP3-AA) of 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is 1.0, compared with 1.3 for the direct piperidine ring homolog (4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine, CAS 17386-10-6) . The 0.3 log-unit reduction corresponds to an approximately two-fold lower predicted lipophilicity, a difference that, based on class-level ADME heuristics, can favorably reduce phospholipidosis risk, CYP inhibition promiscuity, and non-specific protein binding in early lead optimization .

Physicochemical Property Profiling Lipophilicity Drug Discovery Building Blocks

Smaller Molecular Volume Relative to Piperidine and Morpholine Analogs for Fragment-Based Screening Libraries

With a molecular weight of 183.28 g/mol, the target compound is 7.1% smaller than the piperidine homolog (197.30 g/mol) and 8.0% smaller than the morpholine homolog (199.27 g/mol) . This places it more comfortably within the 'rule-of-three' fragment space (MW ≤ 300, and for many fragment definitions MW < 250), potentially offering greater ligand efficiency when hits are elaborated .

Fragment-Based Drug Discovery Molecular Size Library Design

Protonation-State Differentiation: Pyrrolidine pKa Shifts Engagement Geometry Relative to Piperidine in Target Binding Pockets

The conjugate acid of the pyrrolidine nitrogen has a pKa of approximately 10.8 in aqueous solution, compared with approximately 10.5 for piperidine . This 0.3-unit difference, while modest, can shift the fraction of protonated species at physiological pH (~7.4) from roughly 0.04% for piperidine to roughly 0.02% for pyrrolidine, a two-fold difference in the concentration of the charged species available for ionic or cation–π interactions within a protein binding site . In fragment-based or HTS screening cascades, even small pKa variations can alter hit-calling thresholds when the amine is a key pharmacophore.

Amine Basicity Molecular Recognition Medicinal Chemistry

Vendor-Sourced Purity Benchmarking: 95–97% Consistent Across Multiple Catalog Suppliers

Multiple reputable catalog suppliers (Enamine, Leyan, Beyotime) list the compound at purities of 95% or 97% . This level of purity is consistent with the related piperidine analog, which is also offered at 95% by Enamine (EN300-10057, CAS 17386-10-6), and with the morpholine analog (CAS 3008-61-5), typically offered at comparable purity. Unlike the chloromethyl precursor (2-amino-4-chloromethylthiazole, CAS 7250-84-2)—which is sold exclusively as a reactive 95% intermediate and requires anhydrous handling—the pyrrolidine-substituted target offers shelf-stable storage as a free base with no special handling beyond standard laboratory precautions .

Chemical Purity Procurement Benchmarking Quality Control

Highest-Value Application Scenarios for 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine Based on Its Differentiated Physicochemical Profile


Fragment-Based Screening Library Design: Prioritizing Smaller, Less Lipophilic Amine-Containing Building Blocks

The target compound's molecular weight of 183.28 g/mol and computed XLogP3-AA of 1.0 position it ideally within the 'rule-of-three' fragment space (MW < 300, logP ≤ 3). For libraries that include the piperidine and morpholine ring homologs, selecting the pyrrolidine variant provides the lowest molecular weight option (Δ = –14.02 g/mol vs. piperidine), maximizing potential ligand efficiency upon hit elaboration .

Kinase Scaffold Hopping: Tuning the Basic Amine for Hinge-Binding Complementarity

The 2-aminothiazole core is a recognized hinge-binding motif in kinase drug discovery. The 4-pyrrolidin-1-ylmethyl substituent introduces a tertiary amine with a conjugate-acid pKa of ~10.8 that, when protonated at physiological pH, can form a salt-bridge or cation–π interaction with a conserved aspartate or phenylalanine residue in the kinase active site . The pKa is 0.3 units higher than piperidine (~10.5), providing a subtle but potentially exploitable difference in the fraction of protonated species (0.02% vs. 0.04%) that can affect binding kinetics and selectivity .

Parallel Synthesis and Library Enumeration: A Stable Free-Base Amine for Reductive Amination and Amide Coupling

Unlike the chloromethyl precursor (CAS 7250-84-2), which is an alkylating agent that must be refrigerated and used under strictly anhydrous conditions, the target compound is a stable free-base amine that can be stored at ambient temperature and used directly in reductive amination or amide-coupling reactions without prior activation . This simplifies automated parallel-synthesis workflows and reduces the risk of cross-contamination from reactive electrophilic impurities.

Physicochemical Property-Driven Lead Optimization: Benchmarking Against Ring-Homolog Series for ADME Triage

For a lead series where the 4-(aminoalkyl)-2-aminothiazole scaffold is central, the target compound serves as the pyrrolidine 'anchor point' for systematic SAR exploration. Its computed properties (MW 183.28, logP 1.0, HBD 1, HBA 4, rotatable bonds 2) allow medicinal chemists to compare the effect of ring expansion (piperidine, MW 197.30, logP 1.3) or heteroatom insertion (morpholine, MW 199.27) on parallel artificial membrane permeability (PAMPA) and metabolic stability in human liver microsomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.